An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisosteric replacement for esters and amides and its presence in a wide array of biologically active molecules.[1] This document, intended for researchers and professionals in drug discovery and development, details the structural attributes, and predicted physicochemical parameters of this specific diaryl-substituted oxadiazole. Furthermore, it outlines robust, step-by-step experimental protocols for the empirical determination of key properties such as melting point, solubility, lipophilicity (LogP), and thermal stability. This guide aims to serve as a foundational resource for the synthesis, characterization, and evaluation of this and related compounds in a research and development setting.
Introduction and Molecular Overview
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the diaryl-1,2,4-oxadiazole family. These heterocycles are of significant interest in medicinal chemistry due to their metabolic stability and their ability to engage in various biological interactions.[2] The subject molecule incorporates two key substituted phenyl rings: a 4-bromophenyl group and a 4-methoxyphenyl group, attached at the 5- and 3-positions of the 1,2,4-oxadiazole core, respectively.
The 4-bromophenyl moiety introduces both steric bulk and electron-withdrawing characteristics via the bromine atom, which can influence the molecule's electronic properties and provides a handle for further synthetic modification through cross-coupling reactions.[3] The 4-methoxyphenyl group, conversely, contains an electron-donating methoxy group, which is known to potentially enhance aqueous solubility compared to unsubstituted or halogen-substituted analogs.[3] The interplay of these substituents dictates the overall physicochemical profile of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development.
Synthesis and Characterization Context
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with common methods including the cyclization of amidoximes with activated carboxylic acid derivatives or one-pot procedures from nitriles.[2][4] Microwave-assisted synthesis has also been shown to produce such compounds with high yields and short reaction times.[2] Following synthesis, a rigorous characterization of the compound's physicochemical properties is paramount. This guide provides the standardized methodologies for such a characterization.
Core Physicochemical Properties
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 331.17 g/mol | [5] |
| SMILES | COc1ccc(cc1)c1nc(c2ccc(cc2)Br)on1 | [5] |
| InChI | InChI=1S/C15H11BrN2O2/c1-20-12-8-6-11(7-9-12)15-17-14(18-19-15)10-2-4-13(16)5-3-10 | (Derived) |
| CAS Number | Not explicitly found for this specific isomer. | - |
| Predicted LogP | ~4.0 - 5.0 | (Estimated) |
| Melting Point (°C) | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point (>150°C) based on analogous structures. | (Estimated) |
| Aqueous Solubility | Predicted to have low aqueous solubility. | (Estimated) |
| Appearance | Expected to be a white to off-white solid. | (Inferred) |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted properties, this section provides detailed, step-by-step protocols for key experiments. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range. The capillary method is a standard and reliable technique.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.
-
Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement at least twice. Consistent results validate the measurement.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Experience: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can dissolve in a specific solvent system at equilibrium. This is a critical parameter for predicting oral bioavailability.
Protocol:
-
System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffered solution in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is commonly used.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units such as mg/mL or µM.
Caption: Shake-flask solubility determination workflow.
Lipophilicity (LogP) Determination
Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional approach, but HPLC-based methods are often used for higher throughput.
Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Equilibration: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully take a sample from the aqueous phase.
-
Analysis: Determine the concentration of the compound remaining in the aqueous phase (C_aq) using HPLC-UV.
-
Calculation:
-
The initial concentration in the aqueous phase (C_initial) is known.
-
The concentration in the octanol phase (C_oct) can be calculated by mass balance: C_oct = (C_initial - C_aq) * (V_aq / V_oct).
-
The partition coefficient P = C_oct / C_aq.
-
LogP = log10(P).
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material. For a drug candidate, high thermal stability is desirable for formulation and storage.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
Caption: Thermogravimetric Analysis (TGA) workflow.
Conclusion
5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole represents a class of molecules with significant potential in drug discovery. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides its definitive structural identity and a framework for its systematic physicochemical characterization. The provided protocols are robust, well-established methods that will enable researchers to generate high-quality, reliable data. Such empirical data is indispensable for building structure-activity relationships, optimizing ADME properties, and advancing promising candidates through the drug development pipeline.
References
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
-
MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available from: [Link]
-
Gomtsyan, A., & Ryabtsova, O. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(1), 123. Available from: [Link]
-
Pharmaffiliates. 3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]
-
Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
-
PubChem. 3-(5-Bromo-2-furanyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]
